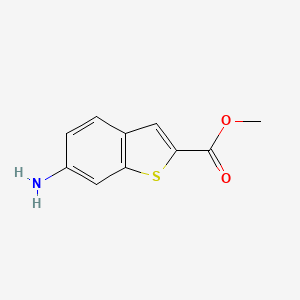

Methyl 6-amino-1-benzothiophene-2-carboxylate

Übersicht

Beschreibung

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1-benzothiophene-2-carboxylate” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .Chemical Reactions Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .Physical And Chemical Properties Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a solid compound that should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Cross-Coupling

“Methyl 6-amino-1-benzothiophene-2-carboxylate” has been used in copper-catalyzed cross-coupling reactions . This process involves the coupling of this compound with various aryl iodides under mild reaction conditions . The catalyst for this reaction is derived from CuI and L-proline . This method provides a simple and efficient way to synthesize N-Ar derivatives of 3-amino-1-benzothiophene-2-carboxylate .

Synthesis of Heterocyclic Compounds

This compound is a useful tool for the chemical modification of aromatic heterocycles . It allows for the efficient carbon-nitrogen cross-coupling with a range of (hetero)aryl iodides . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Organic Materials

Compounds containing the benzothiophene frame, such as “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are important building blocks in organic synthesis . They are used in a broad range of applications, including the fabrication of organic materials like solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization , candidates for the treatment of human cancer , and used for anti-HCV (hepatitis C virus) applications . They also show potential as anti-inflammatory agents .

Antioxidant Properties

Aminobenzothiophene derivatives, which include “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are recognized as antioxidant agents . This makes them valuable in the field of medicinal chemistry.

Photochemotherapeutic Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as photochemotherapeutic agents . This highlights their potential in the treatment of various diseases.

Antimicrobial Properties

Thiophene derivatives, including “Methyl 6-amino-1-benzothiophene-2-carboxylate”, have shown antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-Inflammatory Properties

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as anti-inflammatory agents . This highlights their potential in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name |

methyl 6-amino-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUHYFQAAXIVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-1-benzothiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2469792.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2469793.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)